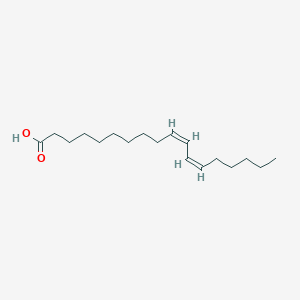
10Z,12Z-octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihomolinoleic acid is a octadecadienoic acid with unsaturation at positions 10 and 12 (the 10Z,12Z-stereoisomer). It has a role as a human metabolite and a plant metabolite. It is a conjugate acid of a dihomolinoleate.
, also known as 20:2n6 or dihomolinoleate, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as saliva, blood, and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. can be converted into 1-octadecanoyl-2-[(10Z, 12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine.
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
Weight Management and Metabolic Health
Research indicates that 10Z,12Z-octadecadienoic acid may play a role in weight management and metabolic health. Studies have shown that CLA can reduce body fat by modulating lipid metabolism and enhancing energy expenditure. Specifically, it has been observed to inhibit adipocyte (fat cell) differentiation and promote lipolysis (fat breakdown) .
Antioxidant Properties
The compound exhibits antioxidant properties that can help mitigate oxidative stress. It has been found that specific oxidation products of linoleic acid, including this compound, can activate the antioxidant response element, potentially reducing cellular damage . This property may contribute to its protective effects against chronic diseases.
Medical Applications
Cancer Prevention
There is evidence suggesting that this compound may have anti-carcinogenic properties. Studies have indicated that CLA can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer types . The mechanism involves modulation of signaling pathways related to cell growth and survival.
Anti-Inflammatory Effects
The compound has been reported to exhibit anti-inflammatory effects, which could be beneficial in managing conditions such as obesity-related inflammation and metabolic syndrome. By modulating inflammatory cytokines and pathways, this compound may help reduce chronic inflammation associated with various diseases .
Cosmetic Applications
Skin Health and Anti-Aging
In the cosmetic industry, this compound is utilized for its skin health benefits. Its moisturizing properties make it an attractive ingredient in skincare formulations aimed at enhancing skin hydration and elasticity. Additionally, its anti-inflammatory effects can help soothe irritated skin and reduce redness .
Formulation Stability
The compound's stability under various conditions makes it suitable for incorporation into cosmetic products. Research has shown that formulations containing this compound maintain their efficacy over time, providing consistent benefits for users .
Eigenschaften
CAS-Nummer |
7307-45-1 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(10Z,12Z)-octadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8- |
InChI-Schlüssel |
GKJZMAHZJGSBKD-JPDBVBESSA-N |
SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Isomerische SMILES |
CCCCC/C=C\C=C/CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















